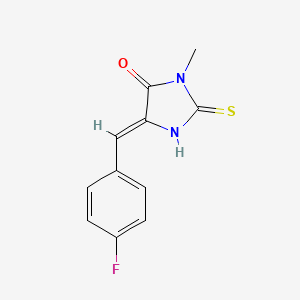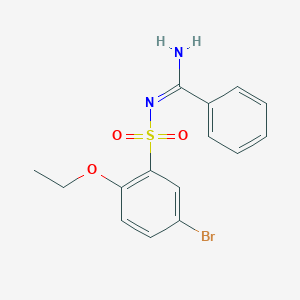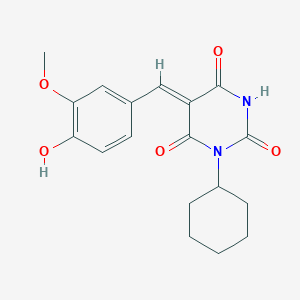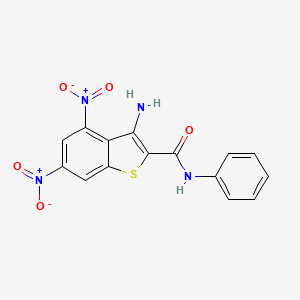
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a phenylpyrazole group and a propan-2-yl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenylpyrazole Group: The phenylpyrazole moiety can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.
Esterification: The final step involves the esterification of the chromene derivative with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the chromene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpyrazole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the chromene ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.
相似化合物的比较
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can be compared with other chromene derivatives:
Coumarins: Similar in structure but lack the phenylpyrazole group. Known for their anticoagulant properties.
Flavonoids: Share the chromene core but have different substituents. Known for their antioxidant and anti-inflammatory activities.
Quinones: Oxidized derivatives of chromenes with potent anticancer properties.
The unique combination of the chromene core, phenylpyrazole group, and propan-2-yl ester moiety in this compound contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-12(2)29-22(28)21-17(13-10-23-24(11-13)14-6-4-3-5-7-14)18(26)15-8-9-16(25)19(27)20(15)30-21/h3-12,25,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBREZUXRVXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(4-ETHOXYPHENYL)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5918384.png)


![4-[4-(allyloxy)-3-ethoxybenzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5918395.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5918401.png)

![5-[4-(allyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5918424.png)
![N-[(3-methyl-2-thienyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5918440.png)
![(5Z)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5918444.png)
![N'~1~,N'~2~-bis[(ethoxycarbonyl)oxy]ethanediimidamide](/img/structure/B5918456.png)


